molecular formula C15H28BNO4 B6218222 tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate CAS No. 2296775-61-4

tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate

Cat. No.: B6218222
CAS No.: 2296775-61-4
M. Wt: 297.20 g/mol
InChI Key: FKAZISMLEIWCES-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate: is a specialized organic compound known for its unique structural features and applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes a tert-butyl group, a methyl group, and a boronic ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the Mitsunobu reaction , where the starting materials are reacted in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) under anhydrous conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different chemical processes.

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate serves as a versatile building block in organic synthesis. Its boron-containing moiety allows for various transformations:

  • Boron Chemistry : The presence of the dioxaborolane group facilitates cross-coupling reactions such as Suzuki-Miyaura reactions. This is particularly useful for forming carbon-carbon bonds in complex organic molecules .

Case Study : A study demonstrated the successful application of this compound in synthesizing complex heterocycles through palladium-catalyzed reactions. The reaction conditions were optimized to yield high purity products with excellent yields .

Medicinal Chemistry

This compound has shown potential in drug discovery and development due to its structural features that may enhance biological activity:

  • Pharmacophore Development : The azetidine ring is known for its ability to mimic natural substrates in biological systems. Compounds containing this moiety have been investigated for their activity against various biological targets .

Case Study : Research involving derivatives of tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine revealed promising anti-inflammatory and analgesic activities in preclinical models. The modifications to the azetidine structure significantly impacted the pharmacological profile .

Materials Science

The unique properties of this compound extend to materials science applications:

  • Polymer Chemistry : Its reactivity can be harnessed for the development of new polymeric materials with tailored properties. The incorporation of boron into polymer backbones can enhance thermal stability and mechanical strength .

Data Table: Applications Overview

Application AreaDescriptionCase Study Reference
Organic SynthesisBuilding block for cross-coupling reactions
Medicinal ChemistryPotential drug candidates with biological activity
Materials ScienceDevelopment of boron-containing polymers

Mechanism of Action

The mechanism by which tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

  • Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate

  • Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

Uniqueness: Tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate stands out due to its azetidine ring, which is less common compared to pyridine or indazole rings found in similar compounds. This structural difference can lead to unique reactivity and biological activity.

Biological Activity

tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate is a complex organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H26BN3O4, with a molecular weight of approximately 359.2 g/mol. The compound features a boronate ester group and an azetidine ring, both of which significantly influence its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Enzyme Inhibition : The boronate ester group can interact with active sites on enzymes, leading to inhibition or modulation of enzymatic pathways. This characteristic suggests potential applications in drug development targeting specific enzymes involved in disease processes.
  • Receptor Modulation : The pyrazolo[3,4-b]pyridine core can engage in π-π stacking interactions with aromatic residues within proteins. This enhances binding affinity and specificity towards various receptors.
  • Antimicrobial Activity : Studies have shown that azetidine derivatives often possess antimicrobial properties. This compound may similarly inhibit bacterial growth or disrupt microbial metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionSignificant inhibition observed in various assays
AntimicrobialPotential against Gram-positive and Gram-negative bacteria
AnticancerModerate to excellent antiproliferative activity in cell lines
Receptor InteractionEnhanced binding affinity noted in receptor studies

Case Study: Antiproliferative Effects

In a study focusing on azetidine derivatives as antitumor agents, compounds structurally similar to this compound demonstrated varying degrees of antiproliferative activity against cancer cell lines. One notable analogue exhibited an IC50 value of 2.2 nM against A549 lung cancer cells and 2.1 nM against HCT116 colorectal cancer cells . These findings suggest that modifications to the azetidine structure can lead to enhanced anticancer properties.

Properties

CAS No.

2296775-61-4

Molecular Formula

C15H28BNO4

Molecular Weight

297.20 g/mol

IUPAC Name

tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C15H28BNO4/c1-12(2,3)19-11(18)17-9-15(8,10-17)16-20-13(4,5)14(6,7)21-16/h9-10H2,1-8H3

InChI Key

FKAZISMLEIWCES-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CN(C2)C(=O)OC(C)(C)C)C

Purity

95

Origin of Product

United States

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